Tetraamminecopper(II) sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

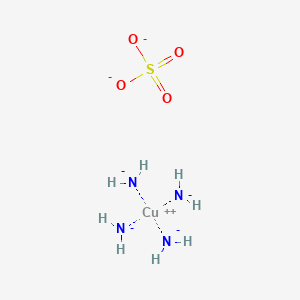

Molecular Formula |

CuH8N4O4S-4 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

copper;azanide;sulfate |

InChI |

InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1;/p-2 |

InChI Key |

PTFZJJIFGGDFKI-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tetraamminecopper(II) Sulfate Monohydrate from Copper Sulfate Pentahydrate

This guide provides an in-depth overview of the synthesis of tetraamminecopper(II) sulfate (B86663) monohydrate, [Cu(NH₃)₄]SO₄·H₂O, from copper(II) sulfate pentahydrate, CuSO₄·5H₂O.[1][2] It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data summaries, and visualizations of the process.

Introduction and Chemical Principles

Tetraamminecopper(II) sulfate monohydrate is a coordination compound known for its characteristic deep blue to purple color.[3][4] The synthesis involves a ligand exchange reaction where the water molecules coordinated to the copper(II) ion in the aquated copper(II) sulfate complex are replaced by ammonia (B1221849) molecules.[2] This transformation is visually striking, as the solution changes from a pale blue to a deep, vibrant blue-violet upon the formation of the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[4][5]

The overall balanced chemical equation for the synthesis is:

CuSO₄·5H₂O(aq) + 4NH₃(aq) → [Cu(NH₃)₄]SO₄·H₂O(s) + 4H₂O(l) [6]

The reaction proceeds by dissolving copper(II) sulfate pentahydrate in water, followed by the addition of concentrated aqueous ammonia.[3] Initially, the addition of a small amount of ammonia may cause the precipitation of light blue copper(II) hydroxide (B78521), which dissolves upon the addition of excess ammonia to form the stable, deep blue tetraamminecopper(II) complex.[7] The final product is then precipitated from the solution by adding a less polar solvent, such as ethanol (B145695), which reduces its solubility.[8][3][9]

Quantitative Data

The physical and chemical properties of the key compounds involved in this synthesis are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | Blue crystalline solid |

| Ammonia (aqueous) | NH₃ | 17.03 | Colorless solution with a pungent odor |

| Ethanol | C₂H₅OH | 46.07 | Colorless liquid |

| Tetraamminecopper(II) Sulfate Monohydrate | [Cu(NH₃)₄]SO₄·H₂O | 245.79[8][3] | Deep blue-purple crystalline solid[8][3] |

A typical experimental setup might involve the following quantities, although these can be scaled as needed.

| Reactant/Product | Quantity | Moles (approx.) |

| Copper(II) Sulfate Pentahydrate | 2.5 g[1] | 0.01 |

| Distilled Water | 10 mL[1] | - |

| Concentrated Ammonia Solution | 8 mL[1] | - |

| Ethanol | 8 mL[1] | - |

| Theoretical Yield | 2.46 g | 0.01 |

Note: The molar amount of ammonia is in excess to ensure the complete formation of the complex.

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis, isolation, and purification of tetraamminecopper(II) sulfate monohydrate.

3.1 Materials and Reagents:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated aqueous ammonia (NH₃)

-

Ethanol (95% or absolute)

-

Distilled water

-

Beakers or conical flasks

-

Graduated cylinders

-

Stirring rod

-

Ice-water bath

-

Vacuum filtration apparatus (Buchner funnel, filter flask, filter paper)

-

Spatula

-

Watch glass or weighing boat

3.2 Synthesis Procedure:

-

Dissolution of Copper Sulfate: Weigh approximately 2.5 g of copper(II) sulfate pentahydrate and transfer it to a conical flask or beaker.[1] Add 10 mL of distilled water and stir until the solid is completely dissolved, forming a clear, light blue solution.[1]

-

Formation of the Complex: In a well-ventilated fume hood, slowly add 8 mL of concentrated ammonia solution to the copper sulfate solution while stirring.[1] A light blue precipitate of copper(II) hydroxide may initially form, but it will dissolve with the addition of more ammonia to yield a clear, deep blue solution of the tetraamminecopper(II) complex.[7]

-

Precipitation of the Product: To the deep blue solution, add 8 mL of ethanol with continuous stirring.[1] The addition of ethanol decreases the solubility of the complex, causing a microcrystalline deep blue solid to precipitate.

-

Crystallization: To encourage the formation of larger crystals, the mixture can be gently heated in a water bath until the solid redissolves, and then allowed to cool slowly.[1] Alternatively, for smaller crystals, the flask can be placed in an ice-water bath for 15-20 minutes to maximize precipitation.[7]

-

Isolation and Washing: Set up a vacuum filtration system with a Buchner funnel. Wet the filter paper with a small amount of ethanol to ensure a good seal. Filter the precipitated crystals and wash them with a small amount of cold ethanol to remove any soluble impurities.[1][2] A final wash with a small amount of ether can aid in drying.[9]

-

Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.[2] The final product can then be carefully transferred to a pre-weighed watch glass and left to air-dry completely. The dried solid should be a fine, easily powdered substance.[2]

3.3 Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Concentrated ammonia is corrosive and has a strong, irritating odor. All procedures involving concentrated ammonia must be performed in a well-ventilated fume hood.[10]

-

Ethanol is flammable; keep it away from open flames and heat sources.

-

Copper(II) sulfate is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[7]

Visualizations

4.1 Experimental Workflow

Caption: Experimental workflow for the synthesis of tetraamminecopper(II) sulfate monohydrate.

4.2 Reaction Pathway

References

- 1. ANDChemistry/Preparation of Tetraamminecopper(II)sulphate monohydrate - WikiEducator [wikieducator.org]

- 2. labguider.com [labguider.com]

- 3. Client Challenge [copper-chemistry.fandom.com]

- 4. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. (Solved) - Please read entirely: Experiment: The Synthesis of... (1 Answer) | Transtutors [transtutors.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. cuhk.edu.hk [cuhk.edu.hk]

chemical properties of tetraamminecopper(II) sulfate hydrate

An In-depth Technical Guide to the Chemical Properties of Tetraamminecopper(II) Sulfate (B86663) Monohydrate

Introduction

Tetraamminecopper(II) sulfate monohydrate, with the chemical formula [Cu(NH₃)₄]SO₄·H₂O, is a well-known coordination compound characterized by its striking deep blue-violet color.[1][2] More accurately represented as [Cu(NH₃)₄(H₂O)]SO₄, this compound serves as a classic example in inorganic chemistry for illustrating coordination theory.[1][3] The central copper(II) ion is coordinated by four ammonia (B1221849) ligands in a square planar arrangement and one water molecule in an apical position, resulting in a square pyramidal geometry.[1][3] This compound is not only of academic interest but also finds applications as a precursor for Schweizer's reagent, used in cellulose (B213188) production, and as a catalyst in various organic reactions.[1]

Quantitative Data Summary

The key physicochemical properties of tetraamminecopper(II) sulfate monohydrate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | [Cu(NH₃)₄]SO₄·H₂O | [1][3] |

| Molar Mass | 245.79 g/mol | [2][3] |

| Appearance | Dark blue-purple crystalline solid | [2][3][4] |

| Odor | Faint, characteristic odor of ammonia | [3][4] |

| Density | 1.81 g/cm³ | [2][3] |

| Solubility in Water | 18.5 g/100 g (at 21.5 °C) | [2][3][5] |

| Solubility in Ethanol (B145695) | Insoluble | [5] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Bond Length (Cu-N) | ~210 pm | [1][3] |

| Bond Length (Cu-O) | ~233 pm | [1][3] |

| UV-Vis λmax (aq) | ~600-650 nm | [1][6] |

| Decomposition | Begins around 120°C with loss of H₂O and NH₃ | [4][7][8] |

Experimental Protocols

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

This protocol details a common laboratory method for the synthesis of the title compound.

Objective: To synthesize crystalline tetraamminecopper(II) sulfate monohydrate from copper(II) sulfate pentahydrate and ammonia.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated aqueous ammonia (NH₃)

-

Ethanol (95%)

-

Distilled water

-

Beakers, graduated cylinders, stirring rod

-

Ice-water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Methodology:

-

Dissolution: Dissolve a measured quantity of copper(II) sulfate pentahydrate in a minimum amount of distilled water in a beaker with gentle stirring. The result is a pale blue solution of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.[1]

-

Complexation: In a fume hood, slowly add concentrated aqueous ammonia to the copper(II) sulfate solution while stirring continuously. A light blue precipitate of copper(II) hydroxide (B78521) will initially form, which will then dissolve upon addition of excess ammonia to yield a deep blue-violet solution of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[9][10]

-

Precipitation: Cool the reaction mixture in an ice-water bath. To induce precipitation of the product, slowly add ethanol to the cold solution with stirring.[3][9] Tetraamminecopper(II) sulfate monohydrate is significantly less soluble in the ethanol-water mixture, causing it to crystallize out of the solution.[2][11]

-

Isolation: Allow the mixture to stand in the ice bath for at least 10 minutes to ensure complete crystallization.[9] Collect the dark blue crystals by vacuum filtration using a Büchner funnel.[12][13]

-

Washing and Drying: Wash the collected crystals on the filter paper with a small amount of a cold 1:1 mixture of concentrated ammonia and ethanol to remove impurities.[12] Follow this with several washes with cold ethanol, and finally a wash with a small amount of ether to facilitate drying.[11] Continue to draw air through the funnel until the crystals are dry and powdered easily.[12][13]

-

Storage: Transfer the dry product to a tightly sealed container, as it tends to slowly release ammonia upon exposure to air.[3][11]

Characterization by Thermogravimetric Analysis (TGA)

Objective: To study the thermal decomposition pathway of [Cu(NH₃)₄]SO₄·H₂O.

Methodology:

-

A small, precisely weighed sample of the crystalline product is placed in an alumina (B75360) crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify distinct mass loss steps, which correspond to the sequential loss of water and ammonia molecules, and finally the decomposition of copper sulfate.[1]

Visualizations

Caption: Synthesis workflow for tetraamminecopper(II) sulfate monohydrate.

Caption: Thermal decomposition pathway of the hydrated complex.

Spectroscopic Properties

Electronic Absorption Spectroscopy (UV-Vis)

The deep blue-violet color of aqueous solutions of tetraamminecopper(II) sulfate is due to the presence of the [Cu(NH₃)₄(H₂O)₂]²⁺ complex ion.[1] This complex absorbs light in the yellow-orange-red region of the visible spectrum, with an absorption maximum (λmax) for the d-d electronic transition typically observed in the range of 600-650 nm.[1][6] The ammonia ligands create a stronger ligand field than water molecules, leading to a larger energy gap between the d-orbitals and thus absorption of higher-energy light compared to the pale blue [Cu(H₂O)₆]²⁺ ion.[1]

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of the ligands and the sulfate anion. Key characteristic absorption bands for [Cu(NH₃)₄]SO₄·H₂O include:

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is attributed to the stretching vibrations of the coordinated ammonia molecules.[1] One study reports a specific peak at 3144 cm⁻¹.[1]

-

Cu-N Stretching: A band observed around 422 cm⁻¹ corresponds to the stretching vibration between the central copper ion and the nitrogen atoms of the ammonia ligands.[14]

Chemical Reactivity and Stability

Tetraamminecopper(II) sulfate monohydrate exhibits several key chemical behaviors:

-

Decomposition in Air: The crystalline solid is known to be unstable in open air, where it tends to slowly hydrolyze and release its ammonia ligands.[3][11]

-

Thermal Decomposition: As detailed by thermogravimetric analysis, the compound decomposes in distinct steps upon heating.[1] The process begins with the loss of the water of hydration, followed by the stepwise removal of the four ammonia molecules.[1][4] The final solid residue at high temperatures is typically black copper(II) oxide (CuO).[1]

-

Ligand Substitution: The formation of the tetraamminecopper(II) complex itself is a prime example of a ligand substitution reaction, where water ligands in the hydrated copper(II) ion are replaced by ammonia molecules.[1] This reaction is reversible, and the stability of the complex is dependent on the concentration of ammonia.

References

- 1. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 2. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 3. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. Tetraamminecopper sulfate monohydrate | CuH14N4O5S | CID 61513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tetraamminecopper(II) sulfate monohydrate [chemister.ru]

- 6. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 7. echemi.com [echemi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. labguider.com [labguider.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Architecture: A Technical Guide to the Crystal Structure of Tetraamminecopper(II) Sulfate Monohydrate

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of a coordination complex is paramount. This technical guide provides a comprehensive examination of the crystal structure of tetraamminecopper(II) sulfate (B86663) monohydrate, [Cu(NH₃)₄]SO₄·H₂O, a foundational compound in coordination chemistry.

This document details the precise atomic arrangement, bonding, and crystallographic parameters of the title compound as determined by single-crystal X-ray diffraction. It further outlines the experimental protocols for its synthesis and structural determination, offering a complete reference for scientific application.

Crystallographic and Structural Data

The crystal structure of tetraamminecopper(II) sulfate monohydrate was definitively refined by B. Morosin in 1969. The compound crystallizes in the orthorhombic system.[1][2] The crystallographic data and key structural parameters are summarized below.

Table 1: Crystallographic Data

| Parameter | Value |

| Empirical Formula | [Cu(NH₃)₄(H₂O)]SO₄ |

| Formula Weight | 245.79 g/mol [1] |

| Crystal System | Orthorhombic[2] |

| Space Group | Pnma (No. 62)[3] |

| Unit Cell Dimensions | a = 10.651 Å[2] |

| b = 11.986 Å[2] | |

| c = 7.069 Å[2] | |

| Volume | 902.1 ų |

| Z (Formula units/cell) | 4 |

| Density (calculated) | 1.81 g/cm³[1] |

Coordination Geometry and Bonding

X-ray diffraction studies reveal that the copper(II) center possesses a square pyramidal coordination geometry.[3][4] The complex is more accurately formulated as [Cu(NH₃)₄(H₂O)]²⁺SO₄²⁻.[1] The base of the pyramid is formed by four nitrogen atoms from the ammine ligands, while the apical position is occupied by the oxygen atom of the water molecule.[3] This arrangement is a consequence of the d⁹ electronic configuration of Cu(II) and the Jahn-Teller effect, which leads to an elongation of the axial bond.[4]

The sulfate ion is not coordinated to the copper center but participates in an extensive network of hydrogen bonds that stabilizes the crystal lattice. Hydrogen bonds exist between the hydrogen atoms of the ammine ligands and the oxygen atoms of the sulfate anions.[3] Similarly, the coordinated water molecule also acts as a hydrogen bond donor to adjacent sulfate ions.[5]

Table 2: Selected Interatomic Distances and Angles

| Bond/Angle | Length (Å) / Degrees (°) |

| Bond Lengths | |

| Cu–N(1) | 2.09 (approx.) |

| Cu–N(2) | 2.05 (approx.) |

| Cu–O(water) | 2.33[1] |

| S–O | 1.40 - 1.46[5] |

| Bond Angles | |

| N–Cu–N (cis) | ~90 |

| N–Cu–O(water) | ~90 |

| O–S–O | ~109.5 |

Note: Precise bond lengths and angles are derived from the atomic coordinates reported by Morosin (1969). The values provided are approximate and serve to illustrate the overall geometry.

Experimental Protocols

Synthesis and Crystallization

High-quality single crystals suitable for X-ray diffraction can be prepared by the controlled precipitation of the complex from an aqueous solution.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated aqueous ammonia (B1221849) (NH₃, approx. 15 M)

-

Ethanol (B145695) (95%)

-

Distilled water

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated aqueous solution of copper(II) sulfate pentahydrate at room temperature by dissolving the salt in a minimal amount of distilled water with gentle stirring.

-

Formation of the Complex: In a fume hood, slowly add concentrated ammonia solution dropwise to the copper sulfate solution. A pale blue precipitate of copper(II) hydroxide (B78521) will initially form. Continue adding ammonia until this precipitate redissolves completely, resulting in a characteristic deep blue-violet solution of the tetraamminecopper(II) complex. An excess of ammonia is required to ensure the complete formation of the tetraammine complex.[3]

-

Crystallization: To the deep blue solution, slowly add an equal volume of 95% ethanol with gentle stirring. Ethanol acts as an anti-solvent, reducing the solubility of the ionic complex and inducing crystallization.[6]

-

Crystal Growth: Cover the beaker and allow it to stand undisturbed at room temperature. Slow evaporation and cooling will promote the growth of well-defined, dark blue rhombic crystals over several hours to days.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities and then allow them to air dry.[6]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves mounting a suitable single crystal and collecting diffraction data using a diffractometer.

Procedure:

-

Crystal Selection and Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) free of visible defects under a microscope. Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer (typically using Mo Kα radiation, λ = 0.7107 Å). The data collection is performed at room temperature. The instrument collects a series of diffraction patterns by rotating the crystal through various angles.

-

Data Reduction: The raw diffraction intensities are processed. This involves integrating the intensities of each reflection and applying corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to determine the initial positions of the heavier atoms (Cu, S). The positions of the lighter atoms (O, N) are located from subsequent difference Fourier maps. The complete structural model, including atomic positions and anisotropic thermal parameters, is then refined by full-matrix least-squares methods against the observed diffraction data to achieve the best fit.[2]

Visualizations

The following diagrams illustrate the key structural and procedural aspects described in this guide.

References

- 1. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. [PDF] The crystal structure of cupric tetrammine sulfate monohydrate, Cu(NH3)4SO4.H2O | Semantic Scholar [semanticscholar.org]

- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]

An In-depth Technical Guide to the Molecular Geometry of the Tetraamminecopper(II) Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺. The document details the theoretical and experimental basis for its structure, presents key quantitative data, and outlines detailed protocols for its synthesis and characterization.

Introduction

The tetraamminecopper(II) ion is a well-studied coordination complex renowned for its deep blue color. Its molecular geometry is a cornerstone topic in inorganic chemistry, offering a classic example of the Jahn-Teller effect. A thorough understanding of its structure is crucial for applications in catalysis, materials science, and as a model system in bioinorganic chemistry. This guide serves as a detailed reference for researchers and professionals working with or studying this and similar transition metal complexes.

Theoretical Background: The Jahn-Teller Effect and its Influence on Geometry

The electronic configuration of the central copper(II) ion is [Ar] 3d⁹. In a perfectly octahedral field, the nine d-electrons would result in a (t₂g)⁶(eg)³ configuration. The three electrons in the eg orbitals (d₂² and dₓ²-y²) are asymmetrically distributed, leading to a degenerate electronic ground state.

According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will undergo a geometric distortion to remove this degeneracy and lower the overall energy of the system.[1][2][3][4] For the [Cu(NH₃)₆]²⁺ ion, this manifests as a tetragonal distortion, typically an elongation along the z-axis. This distortion lowers the energy of the d₂² orbital and raises the energy of the dₓ²-y² orbital, removing the degeneracy and leading to a more stable electronic configuration.

Consequently, the tetraamminecopper(II) ion is rarely a perfect square planar complex in isolation. It is more accurately described as a Jahn-Teller distorted octahedron.[1][5] In the solid state and in some solutions, the four ammonia (B1221849) ligands occupy the equatorial positions, forming a square planar arrangement. The axial positions are often occupied by solvent molecules, such as water, or counter-ions, which are held at a longer distance from the copper center.[6][7] This results in a square pyramidal or a distorted octahedral geometry.[6][7][8][9]

Quantitative Data: Bond Lengths and Angles

The precise molecular geometry of the tetraamminecopper(II) ion can vary depending on its environment, such as the counter-ion in a crystal lattice or the solvent in a solution. X-ray crystallography is the primary technique for determining these structural parameters.[6][7]

Below is a summary of typical bond lengths and angles for the tetraamminecopper(II) ion in the solid state, primarily from studies on tetraamminecopper(II) sulfate (B86663) monohydrate, [Cu(NH₃)₄(H₂O)]SO₄.

| Parameter | Value | Reference |

| Coordination Geometry | Square Pyramidal / Distorted Octahedral | [6][7] |

| Cu-N Bond Length (Equatorial) | ~210 pm | [6] |

| Cu-O Bond Length (Axial) | ~233 pm | [6] |

| N-Cu-N Bond Angle (Equatorial) | ~90° | [10] |

A more extensive analysis of the Cambridge Crystallographic Data Centre (CCDC) reveals a range of Cu-NH₃ bond lengths, typically between 2.0 Å and 2.1 Å, influenced by the specific counter-ion and crystal packing forces.[7][11]

Experimental Protocols

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

This protocol describes the synthesis of single crystals of tetraamminecopper(II) sulfate monohydrate suitable for X-ray diffraction analysis.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated ammonia solution (NH₃, aq)

-

Deionized water

-

Beakers

-

Stirring rod

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known mass of copper(II) sulfate pentahydrate in a minimum amount of deionized water in a beaker with gentle heating and stirring.

-

In a fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide (B78521) will initially form.

-

Continue adding ammonia solution until the precipitate dissolves, and a deep blue solution of the tetraamminecopper(II) complex is formed.

-

Slowly add ethanol to the solution to induce crystallization.

-

Cover the beaker and allow it to stand undisturbed for several hours to allow for the growth of well-defined crystals.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol and allow them to air dry.

X-ray Crystallographic Analysis

This section outlines a general workflow for the determination of the crystal structure of a coordination complex like tetraamminecopper(II) sulfate monohydrate.

Workflow:

-

Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to obtain the best fit with the experimental data.

-

Structure Analysis and Validation: The final crystal structure is analyzed to determine bond lengths, bond angles, and other geometric parameters. The quality of the structure is validated using various crystallographic checks.

Spectroscopic Characterization

Objective: To observe the d-d electronic transitions of the tetraamminecopper(II) ion in solution.

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a dilute aqueous solution of the synthesized tetraamminecopper(II) sulfate.

-

Record the UV-Visible spectrum of the solution over a wavelength range of 400-800 nm, using deionized water as a blank.

-

The spectrum should show a broad absorption band with a maximum absorbance (λ_max) characteristic of the d-d transitions of the complex. The λ_max for the diaquatetraamminecopper(II) ion is typically in the range of 600-650 nm.

Objective: To identify the vibrational modes of the coordinated ammonia ligands and the sulfate counter-ion.

Instrumentation:

-

FT-IR Spectrometer

Procedure:

-

Prepare a solid sample of the tetraamminecopper(II) sulfate, typically as a KBr pellet or a Nujol mull.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

The spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the coordinated ammonia molecules, as well as vibrations associated with the sulfate ion. A band corresponding to the Cu-N stretching vibration can also be observed at lower frequencies.

Visualizations

Formation of the Tetraamminecopper(II) Ion

Caption: Formation pathway of the tetraamminecopper(II) ion.

Experimental Workflow for Characterization

Caption: Experimental workflow for the synthesis and characterization of the tetraamminecopper(II) ion.

References

- 1. chem.purdue.edu [chem.purdue.edu]

- 2. chm.uri.edu [chm.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. studylib.net [studylib.net]

- 6. scribd.com [scribd.com]

- 7. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. ijses.com [ijses.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Tetraamminecopper(II) Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of tetraamminecopper(II) sulfate (B86663) monohydrate, [Cu(NH₃)₄]SO₄·H₂O. The document details the multi-stage degradation process, presents quantitative data in a structured format, outlines typical experimental protocols for analysis, and includes a visual representation of the decomposition pathway.

Introduction

Tetraamminecopper(II) sulfate monohydrate is a coordination complex known for its characteristic deep blue-violet color.[1] The compound has a square pyramidal molecular geometry, with four ammonia (B1221849) ligands and one water molecule coordinated to the central copper ion, forming the complex cation [Cu(NH₃)₄(H₂O)]²⁺.[1][2] Understanding its thermal stability and decomposition mechanism is crucial for its application in various fields, including as a precursor in materials science for the synthesis of copper-based nanomaterials and catalysts.[1] The thermal degradation of this complex is a multi-step process involving dehydration, deamination, and finally, the decomposition of the sulfate salt.

Thermal Decomposition Pathway

The thermal decomposition of tetraamminecopper(II) sulfate monohydrate proceeds through several distinct, temperature-dependent stages. The process involves the sequential loss of its water and ammonia ligands, followed by the breakdown of the anhydrous copper sulfate.[1]

-

Dehydration and Partial Deamination: The initial step involves the simultaneous loss of the single water molecule of hydration and two of the four ammonia ligands. This process typically begins at lower temperatures and is complete by approximately 120°C, resulting in the formation of diamminecopper(II) sulfate.[1]

-

Complete Deamination: As the temperature increases, the remaining two ammonia ligands are liberated. This second deamination step is generally observed around 160°C, yielding anhydrous copper(II) sulfate (CuSO₄).[1] The diammine complex, [Cu(NH₃)₂]SO₄, undergoes irreversible decomposition at temperatures above approximately 90°C.[1]

-

Sulfate Decomposition: At significantly higher temperatures, the resulting anhydrous copper(II) sulfate decomposes. This final stage leads to the formation of the ultimate solid residue.

-

Final Residue: The final solid product of the thermal decomposition in an air atmosphere at high temperatures is typically copper(II) oxide (CuO).[1]

The overall decomposition can be summarized by the following reaction sequence: [Cu(NH₃)₄]SO₄·H₂O → [Cu(NH₃)₂]SO₄ → CuSO₄ → CuO

Quantitative Data

The quantitative data for the thermal decomposition, as determined by thermogravimetric analysis (TGA), is summarized below. The theoretical mass loss is calculated based on the molecular weight of [Cu(NH₃)₄]SO₄·H₂O (245.79 g/mol ).

| Decomposition Stage | Temperature Range | Species Lost | Theoretical Mass Loss (%) | Intermediate/Final Product |

| 1. Dehydration & Partial Deamination | ~90°C - 120°C | H₂O + 2 NH₃ | 21.18% | [Cu(NH₃)₂]SO₄ |

| 2. Final Deamination | ~120°C - 160°C | 2 NH₃ | 13.86% | CuSO₄ |

| 3. Sulfate Decomposition | > 600°C | SO₃ | 32.57% | CuO |

Note: Temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The study of the thermal decomposition of tetraamminecopper(II) sulfate monohydrate is primarily conducted using thermogravimetric analysis (TGA), often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To measure the change in mass of the sample as a function of temperature and to monitor the heat flow associated with the decomposition events.

-

Apparatus: A TGA/DSC instrument (e.g., Mettler Toledo, TA Instruments).[3]

-

Methodology:

-

A small, accurately weighed sample of the complex (typically 5-15 mg) is placed in an inert crucible (e.g., alumina).[3][4]

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant, linear heating rate.[3][4] A typical heating rate is 10°C/min.[3][4]

-

The analysis is performed under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 50 mL/min).[3]

-

The instrument continuously records the sample's mass and the differential heat flow as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature, while the DSC curve shows endothermic and exothermic peaks corresponding to thermal events.

-

Visualization of Decomposition Pathway

The logical flow of the thermal decomposition of tetraamminecopper(II) sulfate monohydrate is illustrated in the diagram below.

Caption: Thermal decomposition pathway of [Cu(NH₃)₄]SO₄·H₂O.

References

An In-depth Technical Guide on the Solubility of Tetraamminecopper(II) Sulfate

This technical guide provides a detailed overview of the solubility characteristics of tetraamminecopper(II) sulfate (B86663) ([Cu(NH₃)₄]SO₄·H₂O), a well-known coordination compound. The document summarizes quantitative solubility data, outlines relevant experimental protocols, and presents logical workflows through diagrams, offering valuable information for laboratory and development applications.

Solubility of Tetraamminecopper(II) Sulfate

Tetraamminecopper(II) sulfate, which typically exists as the monohydrate ([Cu(NH₃)₄]SO₄·H₂O), is a dark blue-purple crystalline solid.[1][2] Its solubility is a critical parameter for its synthesis, purification, and various applications, including its use as a pesticide, a fabric dyeing agent, and a precursor for other copper compounds.[3][4] The compound is characterized by its high solubility in water and general insolubility in organic solvents.[5][6]

The solubility of tetraamminecopper(II) sulfate has been determined in aqueous and non-aqueous media. The data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference(s) |

| Water | 21.5 | 18.5 | [1][2][5][7] |

| Ethanol (B145695) | 20 | Insoluble | [5] |

Tetraamminecopper(II) sulfate is highly soluble in water, dissolving to form a characteristic deep blue-violet solution.[2][6] This color is due to the presence of the tetraamminecopper(II) complex cation, [Cu(NH₃)₄]²⁺.[2] The measured solubility in water is 18.5 g per 100 g of water at 21.5 °C.[1][5][6] The dissolution process in water is an equilibrium between the solid state and the solvated ions.

The compound is effectively insoluble in ethanol.[5] This low solubility is exploited during its synthesis, where ethanol is added to an aqueous solution of the complex to induce precipitation.[8][9][10] The addition of a water-miscible organic solvent like ethanol reduces the overall polarity of the solvent mixture, thereby decreasing the solubility of the ionic complex and causing it to crystallize out of the solution.[8][9]

Other organic solvents that are miscible with water but in which the complex is poorly soluble can also be used to precipitate it. These include methanol, acetone (B3395972) (propanone), isopropanol, and dimethylformamide, among others.[2][11]

Experimental Protocols

The solubility properties of tetraamminecopper(II) sulfate are central to its preparation. The following protocol, synthesized from multiple sources, details a standard laboratory procedure for its synthesis, which inherently demonstrates its solubility characteristics.

This procedure involves the reaction of aqueous copper(II) sulfate with concentrated ammonia (B1221849), followed by precipitation of the complex salt with ethanol.[12][13]

Principle: Water ligands in the aquated copper(II) ion, [Cu(H₂O)₄]²⁺, are displaced by ammonia molecules to form the more stable tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[13] The product is then precipitated by adding ethanol, a solvent in which it is insoluble.[8][12]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated ammonia solution (NH₃, aq)

-

Distilled water

-

Ethanol

-

Beakers, graduated cylinders, stirring rod

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Ice bath

Procedure:

-

Dissolution: Weigh a specific amount of copper(II) sulfate pentahydrate (e.g., 2.5 g) and dissolve it in a minimum amount of distilled water (e.g., 15 mL) in a beaker with stirring. Gentle warming can be applied to ensure complete dissolution.[9][14]

-

Complexation: In a fume hood, slowly add a concentrated ammonia solution to the copper(II) sulfate solution while stirring continuously. A pale blue precipitate of copper(II) hydroxide (B78521) may initially form but will dissolve upon the addition of excess ammonia to yield a deep blue solution of the tetraamminecopper(II) complex.[12][15]

-

Precipitation: To the resulting deep blue solution, add ethanol (e.g., 25 mL) with stirring. The addition of this less polar solvent decreases the solubility of the complex, causing the deep blue crystals of [Cu(NH₃)₄]SO₄·H₂O to precipitate.[9][12]

-

Crystallization and Cooling: Place the beaker in an ice bath for approximately 10-15 minutes to maximize the crystallization and yield of the product.[12][13]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with small portions of cold ethanol to remove any soluble impurities.[13][16]

-

Drying: Allow air to be pulled through the funnel for several minutes to help dry the crystals. The final product can then be transferred to a watch glass to air dry completely.[13][17]

Visualized Workflows and Processes

The following diagrams, generated using the DOT language, illustrate the key logical processes related to the solubility and synthesis of tetraamminecopper(II) sulfate.

Caption: Synthesis and precipitation workflow for tetraamminecopper(II) sulfate.

Caption: Dissolution and equilibrium of the complex in an aqueous solution.

References

- 1. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 2. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 5. tetraamminecopper(II) sulfate monohydrate [chemister.ru]

- 6. grokipedia.com [grokipedia.com]

- 7. TETRAAMMINECOPPER (II) SULFATE HYDRATE CAS#: 10380-29-7 [m.chemicalbook.com]

- 8. aqueous solution - Changing solubility of metal complex by adding ethanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. use the following protocol and prepare a good structured lab report with .. [askfilo.com]

- 10. Solved Background to Reactions 1. Tetraamminecopper(II) | Chegg.com [chegg.com]

- 11. RU2251528C1 - Method of production of monohydrate of tetraammine copper (ii) sulfate - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. labguider.com [labguider.com]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. sciencemadness.org [sciencemadness.org]

Spectroscopic Analysis of Tetraamminecopper(II) Sulfate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of tetraamminecopper(II) sulfate (B86663) monohydrate, [Cu(NH₃)₄]SO₄·H₂O. This classic coordination complex, known for its vibrant deep blue-violet color, serves as an excellent model for understanding ligand field theory and the application of various spectroscopic techniques in the characterization of metal complexes.[1] This document details the synthesis, electronic and vibrational spectroscopy, and the underlying molecular structure of this compound.

Molecular Structure and Bonding

The crystal structure of tetraamminecopper(II) sulfate monohydrate reveals a square pyramidal geometry for the complex cation, which is more accurately formulated as [Cu(NH₃)₄(H₂O)]²⁺.[1][2] The four ammonia (B1221849) (NH₃) ligands occupy the equatorial positions, forming a square plane around the central copper(II) ion.[1] A water molecule occupies the apical position.[1] This coordination geometry is a consequence of the d⁹ electronic configuration of Cu(II), which leads to a Jahn-Teller distortion from a perfect octahedral geometry.[3][4]

Experimental Protocols

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

The synthesis of tetraamminecopper(II) sulfate monohydrate is a common undergraduate laboratory experiment that involves the displacement of water ligands from the pale blue hexaaquacopper(II) ion by ammonia.[5][6][7]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated ammonia solution (NH₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Funnel

-

Filter paper

-

Ice bath

Procedure:

-

Dissolve a known mass of copper(II) sulfate pentahydrate in a minimum amount of distilled water in a beaker with gentle stirring.[5][6]

-

In a fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide (B78521) will initially form.[5]

-

Continue adding excess ammonia solution until the precipitate dissolves, and a deep blue-violet solution of the tetraamminecopper(II) complex is formed.[5]

-

To precipitate the complex, add ethanol to the solution with stirring.[5][6][8] The tetraamminecopper(II) sulfate is less soluble in the ethanol-water mixture.

-

Cool the mixture in an ice bath to maximize crystal formation.[5][6]

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[6]

-

Dry the crystals on the filter paper or in a desiccator.

Spectroscopic Characterization

UV-Visible Spectroscopy

The deep blue-violet color of the tetraamminecopper(II) complex is due to the absorption of light in the visible region, which corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition).[1] For the [Cu(NH₃)₄(H₂O)]²⁺ ion, the absorption maximum (λ_max) is typically observed in the range of 600-650 nm.[7]

The d-orbitals of the Cu(II) ion are split into different energy levels by the electrostatic field of the ligands. In a simplified square planar geometry (approximating the four equatorial ammonia ligands), the d-orbitals split as shown in Figure 2. The observed electronic transition is primarily attributed to the excitation of an electron from the filled d_z², d_xy, or d_xz/d_yz orbitals to the half-filled d_x²-y² orbital.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the vibrational modes of the ligands and the counter-ion in the complex. The key vibrational modes for tetraamminecopper(II) sulfate monohydrate are associated with the ammonia ligands and the sulfate anion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3100-3400 | [1] |

| N-H Stretching (specific) | 3144 | [1][9] |

| Sulfone Group (S=O) related | ~1313 | [9] |

| Cu-N Stretching | ~422 | [10] |

The N-H stretching vibrations of the coordinated ammonia molecules are observed in the high-frequency region.[1] The position of the Cu-N stretching vibration provides direct evidence for the coordination of the ammonia ligands to the copper ion.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. For tetraamminecopper(II) sulfate monohydrate, Raman spectroscopy can be used to identify the vibrational modes of both the complex cation and the sulfate anion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Totally Symmetric Cu-N Stretch (A₁g) | ~420 | [1] |

| B₁g Cu-N Stretch | ~375 | [1] |

The totally symmetric Cu-N stretching mode is a characteristic feature in the Raman spectrum of the [Cu(NH₃)₄]²⁺ cation.[1]

Conclusion

The spectroscopic analysis of tetraamminecopper(II) sulfate monohydrate provides a comprehensive understanding of its electronic structure and molecular vibrations. UV-Visible spectroscopy reveals the d-d electronic transitions responsible for its characteristic color, which can be explained by ligand field theory and the Jahn-Teller effect. Infrared and Raman spectroscopies confirm the coordination of the ammonia ligands to the copper(II) center and provide information about the vibrational modes of the complex ion and the sulfate counter-ion. These techniques, coupled with a well-established synthesis protocol, make this compound an ideal subject for both educational and research purposes in the field of coordination chemistry.

References

- 1. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 2. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. coordination compounds - Why is tetraamminecopper(II) a square planar and not a tetrahedral species? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. coordination compounds - Why is the tetraamminecopper(II) ion square planar? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. scribd.com [scribd.com]

- 6. labguider.com [labguider.com]

- 7. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 8. prepchem.com [prepchem.com]

- 9. ijses.com [ijses.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Historical Context of Schweizer's Reagent and Tetraamminecopper(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, chemical properties, and key applications of Schweizer's reagent and its close relative, tetraamminecopper(II) sulfate (B86663). This document provides a comprehensive overview for researchers, scientists, and professionals in drug development and materials science, with a focus on detailed experimental protocols, quantitative data, and process visualizations.

Historical Overview: From a Novel Solvent to Industrial Fiber Production

The story of these two copper-ammonia complexes is intrinsically linked to the dawn of polymer science and the quest to modify and utilize natural macromolecules.

The Discovery of a Universal Cellulose (B213188) Solvent: Schweizer's Reagent

In 1857, the Swiss chemist Matthias Eduard Schweizer made a groundbreaking discovery while investigating the properties of copper-ammonia solutions.[1][2][3][4] He found that a solution of copper(II) hydroxide (B78521) in aqueous ammonia (B1221849) possessed the remarkable ability to dissolve cellulose, a biopolymer notoriously resistant to most solvents. This novel solvent, which came to be known as Schweizer's reagent, opened up new avenues for the chemical manipulation of cellulose. Schweizer published his findings in the paper "Das Kupferoxid-Ammoniak, ein Auflösungsmittel für die Pflanzenfaser" (Copper Oxide-Ammonia, a Solvent for Plant Fiber), detailing how cotton, linen, and silk could be dissolved and then regenerated.[1][3] He observed that upon extrusion into a coagulating bath, the cellulose could be reprecipitated.[1] This discovery laid the foundation for the development of the first regenerated cellulose fibers.

The Industrialization of Regenerated Cellulose: The Cuprammonium Rayon Process

While Schweizer did not patent his invention, its potential was not overlooked.[1] In 1890, the French chemist Louis-Henri Despeissis patented a process for producing artificial silk, later known as rayon, by extruding a cellulose solution in Schweizer's reagent into a dilute sulfuric acid bath.[5] This process was further refined and commercialized at the turn of the 20th century. In 1897, Max Fremery and Johann Urban in Germany developed a method to produce carbon filaments for light bulbs using this technology.[6] By 1899, the first industrial production of cuprammonium rayon for textiles began.[7] This "artificial silk" offered a more affordable alternative to natural silk and played a significant role in the burgeoning synthetic textile industry.[6]

Tetraamminecopper(II) Sulfate: A Crystalline Analogue

Tetraamminecopper(II) sulfate, [Cu(NH₃)₄]SO₄·H₂O, is a salt containing the same tetraamminecopper(II) complex cation found in Schweizer's reagent.[8] While Schweizer's reagent is a solution of tetraamminecopper(II) hydroxide, the sulfate salt can be crystallized as a dark blue solid.[8] Its history is closely tied to the study of coordination chemistry and the development of cuprammonium solutions for various applications, including as a precursor in the synthesis of other copper compounds and in analytical chemistry.

Chemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of these compounds is essential for their effective application.

Schweizer's Reagent

Schweizer's reagent is a deep blue solution containing the coordination complex tetraamminecopper(II) hydroxide, with the chemical formula --INVALID-LINK--₂.[9] It is prepared by dissolving copper(II) hydroxide in a concentrated aqueous solution of ammonia.[10] The stability of the reagent is dependent on an excess of ammonia to prevent the precipitation of copper(II) hydroxide.

Table 1: Physicochemical Properties of Schweizer's Reagent

| Property | Value |

| Appearance | Deep blue solution |

| Chemical Formula | --INVALID-LINK--₂ |

| Key Characteristic | Dissolves cellulose |

| Decomposition | Upon evaporation, leaves a residue of copper(II) hydroxide |

The most significant property of Schweizer's reagent is its ability to dissolve cellulose. This occurs through a complexation reaction where the copper complex binds to the vicinal diols of the cellulose polymer chains, disrupting the extensive hydrogen bonding network that makes cellulose insoluble in most solvents.[10] The viscosity of the resulting cellulose solution is dependent on the concentration and degree of polymerization of the cellulose.

Table 2: Factors Influencing Cellulose Solubility in Schweizer's Reagent

| Factor | Effect on Solubility/Viscosity |

| Cellulose Source | Cotton and wood pulp are common sources. The purity and degree of polymerization of the cellulose affect the viscosity of the solution. |

| Temperature | Lower temperatures generally favor the stability of the copper-ammonia complex and cellulose dissolution. |

| Concentration | Higher concentrations of both the reagent and cellulose lead to more viscous solutions. |

| Degree of Polymerization (DP) of Cellulose | Higher DP cellulose results in significantly more viscous solutions. |

Tetraamminecopper(II) Sulfate

Tetraamminecopper(II) sulfate monohydrate is a crystalline solid that is soluble in water.[8]

Table 3: Physicochemical Properties of Tetraamminecopper(II) Sulfate Monohydrate

| Property | Value |

| Appearance | Dark blue crystalline solid |

| Chemical Formula | [Cu(NH₃)₄]SO₄·H₂O |

| Molar Mass | 245.79 g/mol |

| Density | 1.81 g/cm³ |

| Solubility in Water | 18.5 g/100 mL at 20 °C |

| Decomposition | Decomposes upon heating |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale preparation of Schweizer's reagent and tetraamminecopper(II) sulfate.

Preparation of Schweizer's Reagent

This protocol describes the in-situ preparation of copper(II) hydroxide followed by its dissolution in ammonia.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

-

Concentrated ammonium hydroxide solution (~28-30%)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (Büchner funnel, filter paper, and flask)

Procedure:

-

Preparation of Copper(II) Hydroxide:

-

Dissolve a calculated amount of copper(II) sulfate pentahydrate in distilled water in a beaker to create a solution.

-

In a separate beaker, prepare a solution of sodium hydroxide or ammonium hydroxide.

-

Slowly add the hydroxide solution to the copper sulfate solution while stirring continuously. A gelatinous, light blue precipitate of copper(II) hydroxide will form.

-

-

Washing the Precipitate:

-

Allow the precipitate to settle. Decant the supernatant liquid, which contains soluble sulfate salts.

-

Wash the precipitate several times with distilled water by resuspending it and allowing it to settle, followed by decantation. This step is crucial to remove impurities that can affect the quality of the reagent.

-

After the final wash, filter the copper(II) hydroxide precipitate using a Büchner funnel.

-

-

Formation of Schweizer's Reagent:

-

Transfer the moist copper(II) hydroxide precipitate to a beaker.

-

Slowly add concentrated ammonium hydroxide solution to the precipitate while stirring. The precipitate will begin to dissolve, forming a deep blue solution.

-

Continue adding ammonia until all the copper(II) hydroxide has dissolved. An excess of ammonia is necessary to ensure the stability of the complex.

-

Safety Precautions:

-

Work in a well-ventilated fume hood as concentrated ammonia has pungent and irritating fumes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

This protocol details the synthesis of the crystalline salt from copper(II) sulfate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated ammonium hydroxide solution (~28-30%)

-

Ethanol (B145695) (95%)

-

Distilled water

-

Beakers

-

Stirring rod

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper, and flask)

Procedure:

-

Preparation of the Copper Sulfate Solution:

-

Weigh a precise amount of copper(II) sulfate pentahydrate and dissolve it in a minimal amount of distilled water in a beaker with gentle warming if necessary.

-

-

Formation of the Tetraamminecopper(II) Complex:

-

In a fume hood, slowly add concentrated ammonium hydroxide to the copper sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide will initially form, which will then dissolve upon the addition of excess ammonia to yield a deep royal blue solution.

-

-

Precipitation of the Product:

-

Cool the deep blue solution in an ice bath.

-

Slowly add cold ethanol to the solution while stirring. The tetraamminecopper(II) sulfate monohydrate is less soluble in the ethanol-water mixture and will precipitate out as dark blue crystals.

-

-

Isolation and Drying of the Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals on the filter paper by drawing air through the funnel or by transferring them to a watch glass to air dry.

-

Safety Precautions:

-

Perform the addition of concentrated ammonia in a fume hood.

-

Ethanol is flammable; keep it away from open flames.

-

Wear appropriate PPE.

Visualizing Key Processes

Diagrams are provided to illustrate the logical relationships and workflows associated with these compounds.

Synthesis Pathways

The following diagrams illustrate the chemical synthesis routes for Schweizer's reagent and tetraamminecopper(II) sulfate.

Caption: Synthesis of Schweizer's Reagent.

Caption: Synthesis of Tetraamminecopper(II) Sulfate.

Industrial Workflow: Cuprammonium Rayon Production

This diagram outlines the key stages in the historical industrial process for manufacturing cuprammonium rayon.

Caption: Cuprammonium Rayon Manufacturing Process.

References

- 1. Cuprammonium rayon - Wikipedia [en.wikipedia.org]

- 2. Overview of Methods for the Direct Molar Mass Determination of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of the Relationship between Intrinsic Viscosity and Molecular Weight of Cellulose Dissolved in Tetra-N-Butyl Ammonium Hydroxide/Dimethyl Sulfoxide | MDPI [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Schweizer's reagent - Sciencemadness Wiki [sciencemadness.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scribd.com [scribd.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Rayon - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Jahn-Teller Distortion in Tetraamminecopper(II) Complexes

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Jahn-Teller effect is a fundamental principle in coordination chemistry that describes the geometric distortion of non-linear molecules in electronically degenerate states. This phenomenon is particularly pronounced in octahedral complexes of copper(II), a d⁹ metal ion. This technical guide provides a comprehensive overview of the Jahn-Teller distortion in tetraamminecopper(II) complexes, a classic example used to illustrate this effect. We will delve into the theoretical underpinnings, present key quantitative data from various analytical techniques, provide detailed experimental protocols for characterization, and visualize the core concepts through diagrams.

Theoretical Background: The Jahn-Teller Effect in Copper(II) Complexes

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion that removes this degeneracy, leading to a more stable, lower-energy system.[1][2]

For a copper(II) ion (d⁹ configuration) in an ideal octahedral field, the d-orbitals split into a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (d(z²), d(x²-y²)). The nine d-electrons of Cu(II) result in a (t₂g)⁶(eg)³ configuration. This leaves the eg orbitals, which point directly at the ligands, unequally occupied, creating a degenerate electronic state.[1]

To resolve this instability, the complex distorts. The most common distortion is a tetragonal elongation, where the two axial ligands move further away from the central metal ion, and the four equatorial ligands move closer. This elongation removes the degeneracy of the eg orbitals, splitting them into a lower energy d(z²) orbital and a higher energy d(x²-y²) orbital. The overall energy of the system is lowered, achieving a more stable state.[1][2] While compression is theoretically possible, elongation is far more common.[1]

The Tetraamminecopper(II) Complex: A Case Study

The tetraamminecopper(II) complex, commonly encountered as the salt [Cu(NH₃)₄(H₂O)₂]SO₄, is a prime example of Jahn-Teller distortion. While often written as [Cu(NH₃)₄]²⁺, in the solid state and in aqueous solution, the copper ion is typically six-coordinate, with two water molecules occupying the axial positions.[3] The four ammonia (B1221849) ligands form a square plane around the copper ion, with the two water molecules situated above and below this plane.

The Jahn-Teller effect dictates that this octahedral arrangement is unstable. Consequently, the complex undergoes tetragonal elongation. The Cu-O bonds to the axial water ligands are significantly longer than the Cu-N bonds to the equatorial ammonia ligands. This results in a distorted octahedral, or square bipyramidal, geometry.

Experimental Evidence and Characterization

The Jahn-Teller distortion in tetraamminecopper(II) complexes is not merely theoretical; it is confirmed by a suite of analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the distorted geometry in the solid state. Studies on tetraamminecopper(II) sulfate (B86663) monohydrate ([Cu(NH₃)₄(H₂O)]SO₄·H₂O) reveal a square pyramidal geometry where four ammonia ligands form the base and a water molecule occupies the apical position.[3][4] The key finding is the significant difference in bond lengths.

UV-Visible Spectroscopy

The deep blue-violet color of the tetraamminecopper(II) complex is a result of the absorption of light in the yellow-orange region of the visible spectrum, which promotes d-d electronic transitions. The Jahn-Teller distortion splits the d-d transition band. The absorption maximum (λmax) for the [Cu(NH₃)₄(H₂O)₂]²⁺ ion is typically observed in the range of 600-650 nm.[3][4] This is a shift from the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which has a λmax around 780-800 nm, reflecting the stronger ligand field of ammonia compared to water.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. For an axially elongated complex, the spectrum is characterized by two distinct g-values, g∥ (parallel) and g⊥ (perpendicular). A result of g∥ > g⊥ > 2.0023 (the g-value for a free electron) is characteristic of a d(x²-y²) ground state, which is a direct consequence of tetragonal elongation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental studies on tetraamminecopper(II) complexes.

Table 1: Crystallographic Data for [Cu(NH₃)₄(H₂O)]SO₄

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [6] |

| Space Group | Pnma | [4][6] |

| Cu-N (equatorial) Bond Length | ~210 pm | [3][4][6] |

| Cu-O (axial) Bond Length | ~233 pm | [3][4][6] |

| Geometry | Square Pyramidal / Distorted Octahedral | [3][4] |

Table 2: Spectroscopic Data for [Cu(NH₃)₄(H₂O)₂]²⁺

| Technique | Parameter | Value | Reference |

| UV-Visible | λmax | 600 - 650 nm | [3][4] |

| EPR | g∥ | > g⊥ | [5] |

| EPR | g⊥ | > 2.0023 | [5] |

| Raman | Cu-N stretch (A₁g) | ~420 cm⁻¹ | [4] |

| Raman | Cu-N stretch (B₁g) | ~375 cm⁻¹ | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key characterization techniques.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: Select a suitable single crystal (typically >0.1 mm in all dimensions) of tetraamminecopper(II) sulfate monohydrate and mount it on a goniometer head.[7]

-

Data Collection: Place the crystal in a monochromatic X-ray beam. Data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray spots at a controlled temperature (e.g., 100 K or 298 K).[7]

-

Structure Solution: Process the diffraction data to obtain a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods.[7][8]

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction patterns.[7][8] The final structure reveals the precise bond lengths and angles.

Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a series of aqueous solutions of the tetraamminecopper(II) complex of known concentrations (e.g., 0.01 M to 0.05 M). A blank solution (distilled water) is also prepared.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from approximately 350 nm to 850 nm.

-

Measurement: Calibrate the spectrophotometer with the blank solution. Measure the absorbance spectrum of each prepared solution in a 1 cm path length cuvette.[4]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The data can be used to confirm the d-d transition energy and, if desired, to determine the molar absorptivity via the Beer-Lambert law.[9]

Protocol: Extended X-ray Absorption Fine Structure (EXAFS)

-

Sample Preparation: For solid-state analysis, the sample is finely ground and pressed into a pellet. For solution studies, the sample is dissolved in an appropriate solvent and placed in a liquid sample cell with X-ray transparent windows (e.g., Kapton).[6]

-

Data Collection: The sample is irradiated with X-rays of varying energy from a synchrotron source. The absorption of X-rays is measured as a function of energy, scanning across the copper K-edge (around 8980 eV).[6][10]

-

Data Processing: The raw data is processed to extract the EXAFS oscillation signal (χ(k)). This involves background subtraction and normalization.[6][11]

-

Data Analysis: The processed data is Fourier transformed from momentum space (k-space) to distance space (R-space). This transform yields a radial distribution function showing peaks corresponding to shells of neighboring atoms around the central copper atom. By fitting theoretical models to the data, precise information about the coordination number and bond distances (e.g., Cu-N and Cu-O) can be extracted.[6][12]

Conclusion and Implications

The Jahn-Teller distortion in tetraamminecopper(II) complexes is a textbook example of how electronic structure dictates molecular geometry and properties. The tetragonal elongation, driven by the instability of the d⁹ configuration in an octahedral field, is clearly evidenced by crystallographic and spectroscopic data. For researchers in materials science and drug development, understanding this effect is crucial. The distortion influences the reactivity of the complex, its interaction with biological targets, and its potential applications in catalysis and materials design. This guide provides the foundational knowledge and experimental framework necessary to investigate and comprehend this fundamental chemical principle.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. ijniet.org [ijniet.org]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Configuration of Tetraamminecopper(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamminecopper(II) sulfate (B86663), with the chemical formula [Cu(NH₃)₄]SO₄, is a coordination compound that serves as a quintessential example for understanding the principles of electronic structure in transition metal complexes. The vibrant deep blue color and paramagnetic nature of this compound are direct consequences of the d⁹ electronic configuration of the copper(II) ion and the coordination environment imposed by the ammonia (B1221849) ligands. This technical guide provides a comprehensive analysis of the electronic configuration of tetraamminecopper(II) sulfate, integrating theoretical principles with experimental data. Detailed methodologies for key characterization techniques are presented, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

The study of transition metal complexes is fundamental to various scientific disciplines, including catalysis, materials science, and bioinorganic chemistry. The electronic configuration of the central metal ion in these complexes dictates their chemical and physical properties, such as reactivity, color, and magnetic behavior. Tetraamminecopper(II) sulfate is an archetypal complex that vividly illustrates the interplay between the metal's d-electron count and the surrounding ligands. Understanding its electronic structure provides a solid foundation for predicting and manipulating the properties of more complex metallo-compounds, including metalloenzymes and metal-based therapeutics.

Electronic Configuration of the Central Metal Ion

The central metal ion in tetraamminecopper(II) sulfate is copper in the +2 oxidation state (Cu²⁺). A neutral copper atom has the electron configuration [Ar] 3d¹⁰ 4s¹. To form the Cu²⁺ ion, it loses two electrons, one from the 4s orbital and one from the 3d orbital, resulting in an electron configuration of [Ar] 3d⁹ .[1][2] This d⁹ configuration, with one unpaired electron, is the primary determinant of the complex's properties.

Molecular Geometry and the Jahn-Teller Effect

According to Crystal Field Theory (CFT) and Ligand Field Theory (LFT), the five degenerate d-orbitals of the free Cu²⁺ ion are split into different energy levels upon coordination with ligands. In the case of the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, the four ammonia ligands are arranged around the central copper ion. While often depicted as square planar, the actual geometry in the solid state, particularly in the monohydrate [Cu(NH₃)₄(H₂O)]SO₄, is more accurately described as a distorted octahedron or a square pyramidal geometry.[3][4][5][6][7] This distortion is a direct consequence of the Jahn-Teller effect .[3][4][8]

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion that removes the degeneracy and lowers the overall energy.[8] For a d⁹ ion in an octahedral field, the electron configuration would be (t₂g)⁶(eg)³, with three electrons in the two degenerate e_g orbitals (d_z² and d_x²-y²). This creates a degenerate electronic state, which is unstable. To achieve a lower energy state, the complex distorts, typically by elongating the axial bonds (along the z-axis).[8] This elongation lowers the energy of the d_z² orbital and raises the energy of the d_x²-y² orbital, removing the degeneracy.

d-Orbital Splitting and Electronic Transitions

The Jahn-Teller distortion in the tetraamminecopper(II) ion leads to a specific energy level diagram for the d-orbitals. The single unpaired electron resides in the highest energy d-orbital. The absorption of light in the visible region corresponds to the promotion of an electron from a lower-energy d-orbital to the vacancy in this highest-energy orbital. This electronic transition is responsible for the characteristic deep blue color of the complex.

The diagram below illustrates the splitting of the d-orbitals from a free ion to a distorted octahedral geometry.

Caption: d-orbital splitting diagram for a Cu²⁺ ion.

Experimental Determination of Electronic Configuration

Several experimental techniques can be employed to probe the electronic structure of tetraamminecopper(II) sulfate. The most common methods include UV-Visible Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Magnetic Susceptibility measurements.

Data Presentation

| Experimental Technique | Parameter Measured | Typical Value for [Cu(NH₃)₄]SO₄ | Information Derived |

| UV-Visible Spectroscopy | λ_max (d-d transition) | ~600-610 nm[5][9] | Energy gap between d-orbitals, confirmation of d⁹ configuration. |

| EPR Spectroscopy | g-values (g_∥ and g_⊥) | g_∥ > g_⊥ ≈ 2.0 | Anisotropic g-values confirm a non-cubic (distorted) geometry. The unpaired electron is in a d_x²-y² orbital. |

| Magnetic Susceptibility | Magnetic Moment (μ_eff) | ~1.73 Bohr Magnetons[1][10] | Confirms the presence of one unpaired electron.[10] |

Experimental Protocols

5.2.1. UV-Visible Spectroscopy

-

Objective: To determine the wavelength of maximum absorbance (λ_max) corresponding to the d-d electronic transition.

-

Methodology:

-

Prepare a dilute aqueous solution of tetraamminecopper(II) sulfate of known concentration.

-

Use a dual-beam UV-Visible spectrophotometer and calibrate the instrument with a deionized water blank.

-

Record the absorbance spectrum of the solution over a wavelength range of 400-800 nm.

-

Identify the wavelength at which the absorbance is maximum (λ_max).

-

The energy of the transition (ΔE) can be calculated using the equation: ΔE = hc/λ_max, where h is Planck's constant, c is the speed of light, and λ_max is the wavelength of maximum absorbance.

-

5.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Objective: To probe the environment of the unpaired electron and determine the g-tensor values.

-

Methodology:

-

A frozen solution or a powdered solid sample of tetraamminecopper(II) sulfate is used.

-

The sample is placed in a quartz tube and inserted into the EPR spectrometer's resonant cavity.

-

The sample is irradiated with microwaves of a constant frequency while an external magnetic field is swept.

-

Absorption of microwaves by the sample is detected and plotted as a function of the magnetic field strength.

-

The resulting spectrum for a powdered Cu(II) complex will typically show features corresponding to g_∥ and g_⊥, from which the anisotropy of the g-tensor can be determined.

-

5.2.3. Magnetic Susceptibility

-

Objective: To measure the magnetic moment of the complex to determine the number of unpaired electrons.

-

Methodology (Gouy Method):

-

A long, cylindrical sample of tetraamminecopper(II) sulfate is prepared.

-

The sample is weighed in the absence of a magnetic field.

-

The sample is then weighed while suspended between the poles of a strong magnet.

-